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Abstract

Tebapivat (formerly AG-946/FT-4202) is a potent, first-in-class, oral, allosteric activator of the
pyruvate kinase (PK) enzyme. While its primary therapeutic target is the red blood cell-specific
isoform of pyruvate kinase (PKR) for the treatment of hemolytic anemias, Tebapivat's activity
extends to another critical isoform, pyruvate kinase M2 (PKM2).[1][2][3] This dual activation
profile opens up therapeutic possibilities beyond hematology, particularly in conditions where
PKM2 modulation is beneficial, such as myelodysplastic syndromes (MDS). This document
provides an in-depth technical overview of Tebapivat's molecular targets beyond PKR,
focusing on PKM2. It includes a summary of quantitative data, detailed experimental
methodologies for target validation, and visualizations of the key signaling pathways involved.

Introduction to Tebapivat and Pyruvate Kinase
Activation

Pyruvate kinase is a rate-limiting enzyme in the final step of glycolysis, catalyzing the
conversion of phosphoenolpyruvate (PEP) to pyruvate while generating ATP. In humans, four
isoforms of PK exist: PKR (in red blood cells), PKL (in the liver), PKM1 (in muscle and brain),
and PKM2 (prevalent in proliferating cells, including hematopoietic stem cells and cancer cells).
Tebapivat was developed as a selective activator to enhance the function of mutated or
deficient PKR in red blood cells, thereby increasing ATP production and improving cell health
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and survival.[4] However, its potent activation of the PKM2 isoform is a key secondary
characteristic that is being actively explored for therapeutic benefit.[1][2]

Molecular Targets of Tebapivat: PKR and PKM2

Tebapivat is an allosteric activator that binds to a site distinct from the active site of the
pyruvate kinase enzyme.[5] This binding induces a conformational change that stabilizes the
active tetrameric form of the enzyme, enhancing its catalytic activity. The primary molecular
targets of Tebapivat are the PKR and PKM2 isoforms.

Quantitative Data: Potency of Tebapivat

The potency of Tebapivat has been characterized by its half-maximal activation concentration
(AC50). While specific, direct comparative studies of Tebapivat's AC50 for highly purified PKR
versus PKM2 are not readily available in the public domain, its potent activation of wild-type
and mutant PK has been established.

Molecular Target Parameter Value (pM) Notes

This value represents
the activation of

AC50 0.005 human wild-type PK,
which includes the
PKR isoform.[4]

Wild-Type Pyruvate
Kinase (PK)

Demonstrates potent
activation even on
Mutant PKR (R510Q) AC50 0.0069 unstable, disease-
associated mutant
forms of PKR.[4]

Tebapivat is confirmed
as a potent activator
of PKM2, but a

Pyruvate Kinase M2 a
specific AC50 value

(PKM2) _ _
from publicly available

literature is not
specified.[3][6]
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AC50: Half-maximal activation concentration.

Experimental Protocols for Target Identification and
Validation

The identification and characterization of Tebapivat's molecular targets involve a series of
biochemical and cellular assays. The following sections detail the methodologies used to
confirm enzyme activation and target engagement.

Pyruvate Kinase Activity Assay (Coupled Enzyme
Assay)

This is the foundational assay to quantify the effect of an activator on PK enzyme activity. It is
typically performed using purified recombinant enzyme or cell lysates.

Objective: To measure the rate of pyruvate production by PK in the presence of varying
concentrations of Tebapivat to determine the AC50.

Principle: The activity of pyruvate kinase is measured indirectly. PK produces pyruvate from
PEP, and this pyruvate is then used as a substrate by a second enzyme, lactate
dehydrogenase (LDH). LDH consumes pyruvate and NADH, and the rate of NADH depletion is
monitored by the decrease in absorbance at 340 nm.

Generalized Protocol:

o Reagent Preparation:

[e]

Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM KCI and 10 mM MgCI2.

o

Substrate/Cofactor Mix: Prepare a solution in assay buffer containing
phosphoenolpyruvate (PEP), adenosine diphosphate (ADP), and NADH.

o

Coupling Enzyme: A solution of lactate dehydrogenase (LDH).

[¢]

Test Compound: Prepare a serial dilution of Tebapivat in DMSO.

o Assay Procedure (96-well plate format):
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[e]

To each well, add 50 pL of the assay buffer.

o

Add 1 pL of the Tebapivat serial dilution (or DMSO for control).

[¢]

Add 20 pL of purified PK enzyme (PKR or PKM2) or cell lysate.

[¢]

Initiate the reaction by adding 20 L of the Substrate/Cofactor Mix and 10 uL of LDH.

o Data Acquisition:
o Immediately place the plate in a spectrophotometer pre-set to 25°C.
o Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.
e Data Analysis:
o Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.
o Plot the reaction rate against the logarithm of Tebapivat concentration.
o Fit the data to a sigmoidal dose-response curve to determine the AC50 value.

Experimental Workflow for PK Activity Assay
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Workflow for determining PK activation.
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Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct target engagement of a drug within a cellular
environment.

Objective: To confirm that Tebapivat directly binds to and stabilizes PKR and PKM2 in intact
cells.

Principle: When a protein is heated, it denatures and aggregates, becoming insoluble. If a drug
molecule (ligand) binds to the protein, it often stabilizes the protein's structure, increasing the
temperature required for denaturation. This "thermal shift" can be detected by quantifying the
amount of soluble protein remaining after heat treatment.

Generalized Protocol:
e Cell Treatment:
o Culture cells expressing the target protein (e.g., hematopoietic cells for PKR/PKM2).

o Treat the cells with various concentrations of Tebapivat or a vehicle control for a defined
period.

e Heat Shock:

o Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to
70°C) for 3 minutes.

o A no-heat control is maintained at room temperature.
o Cell Lysis and Fractionation:
o Lyse the cells through freeze-thaw cycles.

o Separate the soluble fraction (containing non-denatured protein) from the insoluble
fraction (aggregated protein) by centrifugation.

e Protein Quantification:
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o Collect the supernatant (soluble fraction).

o Quantify the amount of the target protein (PKR or PKM2) in the soluble fraction using
methods like Western Blot or ELISA.

e Data Analysis:

o For each temperature, compare the amount of soluble target protein in Tebapivat-treated
vs. vehicle-treated samples.

o A higher amount of soluble protein at elevated temperatures in the presence of Tebapivat
indicates target stabilization and engagement.

Signaling Pathways Modulated by PKM2 Activation

The activation of PKM2 by Tebapivat has significant implications beyond its canonical role in
glycolysis. Nuclear PKM2 can act as a protein kinase and a transcriptional co-activator,
influencing cell proliferation, gene expression, and cellular differentiation.

Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1a)
Signaling

In certain cellular contexts, a positive feedback loop exists between PKM2 and HIF-1a, a
master regulator of the cellular response to hypoxia. Nuclear PKM2 can act as a co-activator
for HIF-1a, enhancing the transcription of hypoxic-response genes. Conversely,
pharmacologically activating PKM2 with an agent like Tebapivat can suppress HIF-1a activity,
potentially by altering metabolic flux and reducing the accumulation of signaling metabolites.
This can lead to downstream effects like the modulation of mitochondrial metabolism.[7]

PKM2 and HIF-1a Interaction Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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